molecular formula C14H14N2O4 B11994658 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11994658
M. Wt: 274.27 g/mol
InChI Key: QJHZPXYRRUHJTC-VIZOYTHASA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound features a furan ring substituted with a carbohydrazide group and a dihydroxyphenylmethylidene moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Chemical Reactions Analysis

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The presence of hydroxyl groups and the azomethine linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-8-5-12(9(2)20-8)14(19)16-15-7-10-3-4-11(17)6-13(10)18/h3-7,17-18H,1-2H3,(H,16,19)/b15-7+

InChI Key

QJHZPXYRRUHJTC-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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